molecular formula C12H18O3 B063612 4-Allyl-3,4-diethoxy-2-methylcyclobut-2-enone CAS No. 170117-99-4

4-Allyl-3,4-diethoxy-2-methylcyclobut-2-enone

Cat. No.: B063612
CAS No.: 170117-99-4
M. Wt: 210.27 g/mol
InChI Key: QQGHTDGBBVVOQI-UHFFFAOYSA-N
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Description

2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one is an organic compound with a unique structure that includes a cyclobutenone ring substituted with methyl, diethoxy, and allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3,4-diethoxybut-2-enal with an allylating agent in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-diethoxy-4-allyl-2-cyclobuten-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-diethoxy-2-cyclobuten-1-one: Lacks the allyl group, which may affect its reactivity and applications.

    3,4-Diethoxy-4-allyl-2-cyclobuten-1-one: Lacks the methyl group, which can influence its chemical properties.

Properties

CAS No.

170117-99-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,4-diethoxy-2-methyl-4-prop-2-enylcyclobut-2-en-1-one

InChI

InChI=1S/C12H18O3/c1-5-8-12(15-7-3)10(13)9(4)11(12)14-6-2/h5H,1,6-8H2,2-4H3

InChI Key

QQGHTDGBBVVOQI-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C1(CC=C)OCC)C

Canonical SMILES

CCOC1=C(C(=O)C1(CC=C)OCC)C

Synonyms

2-Cyclobuten-1-one,3,4-diethoxy-2-methyl-4-(2-propenyl)-(9CI)

Origin of Product

United States

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